TL02-59 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

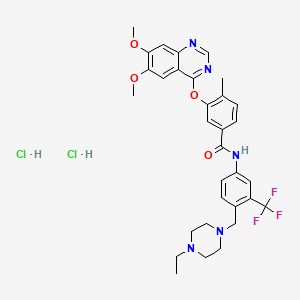

C32H36Cl2F3N5O4 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride |

InChI |

InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H |

InChI Key |

WLZPBFIIZXYWTD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

TL02-59 Dihydrochloride: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TL02-59 dihydrochloride, a potent N-phenylbenzamide kinase inhibitor, in the context of Acute Myeloid Leukemia (AML). AML, the most prevalent hematologic malignancy in adults, is frequently characterized by the aberrant activation of tyrosine kinase signaling pathways, presenting a key therapeutic target.[1][2] TL02-59 has emerged as a promising preclinical candidate, demonstrating significant anti-leukemic efficacy by selectively targeting the myeloid Src-family kinase Fgr.[1][2][3]

Core Mechanism of Action: Selective Inhibition of Fgr Kinase

TL02-59 exerts its anti-AML effects through the potent and selective inhibition of Fgr, a non-receptor tyrosine kinase expressed in myeloid cells.[1][2] Kinome-wide specificity profiling has revealed a narrow target profile for TL02-59, with exceptional picomolar potency against Fgr.[1][2] This targeted inhibition disrupts the constitutive tyrosine kinase signaling that is a common feature of AML, leading to the suppression of AML cell growth.[1][2][4]

The sensitivity of AML patient bone marrow samples to TL02-59 shows a strong correlation with the expression levels of the myeloid Src-family kinases Fgr, Hck, and Lyn.[1][2] Notably, the anti-leukemic activity of TL02-59 is independent of Flt3 mutational status, a common driver of AML, as the most sensitive patient samples were wild-type for Flt3.[1][2][5] This highlights a distinct mechanism of action and a potential therapeutic avenue for AML subtypes not driven by Flt3 mutations.

Biochemical studies have elucidated the inhibitory mechanism, showing that TL02-59 binds to the ATP-site of Fgr.[3][5] This binding event induces a unique conformational change in the kinase, displacing the SH2 domain from the C-terminal tail and releasing the SH3 domain from the linker region, ultimately leading to kinase inactivation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of TL02-59 in AML models.

| In Vitro Kinase Inhibition (IC50) | |

| Kinase | TL02-59 IC50 |

| Fgr | 31 pM[1] (0.03 nM[4][6]) |

| Lyn | 0.1 nM[4][6] |

| Hck | 160 nM[4][6] |

| In Vitro AML Cell Line Growth Inhibition (IC50) | |

| Cell Line | TL02-59 IC50 |

| MOLM-14 (Flt3-ITD+) | 6.6 nM[1] |

| THP-1 (Tyrosine kinase-independent) | > 1 µM[1] |

| Primary AML Patient Sample Response | |

| Patient Samples | IC50 Range |

| 26 AML Bone Marrow Samples | 77 nM to > 3,000 nM[1] |

| In Vivo Efficacy in Mouse Xenograft Model (MV4-11 cells) | | | :--- | :--- | :--- | | Treatment Group | Effect on Bone Marrow Engraftment | Effect on Spleen and Peripheral Blood | | TL02-59 (1 mg/kg) | 20% reduction | 50% reduction in spleen, 70% reduction in peripheral blood[1] | | TL02-59 (10 mg/kg) | 60% reduction | Complete eradication of leukemic cells[1] | | Sorafenib (10 mg/kg) | No effect | Significant reduction in peripheral blood[1] |

Signaling Pathway

The primary signaling pathway affected by TL02-59 in AML involves the inhibition of Fgr kinase activity. This disrupts downstream signaling cascades that are crucial for the proliferation and survival of AML cells.

Caption: TL02-59 inhibits Fgr kinase, blocking downstream signaling essential for AML cell growth.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of TL02-59 in AML.

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of TL02-59 against various kinases.

Methodology:

-

Recombinant kinases (Syk, Fgr, Hck, Lyn, Flt3-ITD kinase domain, Fes, p38α, and Taok3) were used.[1]

-

Kinase assays were performed across a wide range of TL02-59 concentrations.[1]

-

The ATP concentration for each assay was set to the respective Km for each individual kinase.[1]

-

The IC50 values were calculated from the resulting dose-response curves.[1]

AML Cell Line Proliferation Assays

Objective: To assess the effect of TL02-59 on the growth of different AML cell lines.

Methodology:

-

AML cell lines (e.g., MV4-11, MOLM-14, THP-1) were cultured under standard conditions.[1]

-

Cells were treated with a range of TL02-59 concentrations.[1]

-

Cell proliferation was measured at specific time points (e.g., 72 hours) using a suitable method such as the CellTiter-Glo luminescent cell viability assay.

-

IC50 values were determined from the dose-response curves.[1]

Fgr Autophosphorylation Inhibition Assay

Objective: To confirm the selective inhibition of Fgr kinase activity within a cellular context.

Methodology:

-

TF-1 myeloid cells were transduced with retroviruses to express Fgr, Lyn, Hck, or Flt3-ITD.[1]

-

The transduced cells were treated with varying concentrations of TL02-59 for 6 hours.[1]

-

Following treatment, cell protein extracts were clarified, and the respective kinases were immunoprecipitated.[1]

-

The immunoprecipitated proteins were resolved by SDS-PAGE and subjected to immunoblotting.[1]

-

Antibodies specific to the phosphorylated activation loop of Src-family kinases (pTyr416) or general anti-phosphotyrosine antibodies (for Flt3-ITD) were used to detect kinase autophosphorylation.[1]

Mouse Xenograft Model of AML

Objective: To evaluate the in vivo efficacy of TL02-59 in a preclinical AML model.

Methodology:

-

Immunocompromised mice (e.g., NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ or NSG mice) were used.[1]

-

Human AML cells (e.g., MV4-11) were injected into the tail vein of the mice and allowed to engraft for two weeks.[1]

-

Mice were then randomized into treatment groups and treated daily by oral gavage with TL02-59 (e.g., 1 and 10 mg/kg), a control compound (e.g., sorafenib at 10 mg/kg), or a vehicle control.[1]

-

After a defined treatment period (e.g., three weeks), the animals were sacrificed.[1]

-

The presence of AML cells in the bone marrow, spleen, and peripheral blood was quantified using flow cytometry with antibodies specific for human CD45 and CD33.[1]

Caption: Workflow for evaluating the in vivo efficacy of TL02-59 in an AML mouse model.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

TL02-59 Dihydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL02-59 dihydrochloride is a potent and selective, orally active N-phenylbenzamide kinase inhibitor that has demonstrated significant anti-leukemic efficacy, particularly in the context of Acute Myelogenous Leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the primary molecular target of TL02-59, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts centered on this promising compound.

Primary Molecular Target: Src-Family Kinase Fgr

Kinome-wide specificity profiling and in vitro kinase assays have unequivocally identified the myeloid Src-family kinase, Fgr, as the primary molecular target of this compound.[1][3] This compound exhibits picomolar potency against Fgr, with a significantly higher selectivity for Fgr over other related kinases.[1][3]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of TL02-59 against Fgr and other kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity and selectivity for Fgr.

| Kinase Target | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

| Flt3-ITD | 440 |

| Fes | 290 |

| Syk | 470 |

| p38α | 126 |

| Taok3 | 509 |

Table 1: In vitro inhibitory activity of TL02-59 against a panel of kinases. Data compiled from multiple sources.[1][2][4]

Mechanism of Action and Signaling Pathway

TL02-59 exerts its anti-leukemic effects by directly inhibiting the kinase activity of Fgr. In AML, Fgr is often overexpressed and contributes to constitutive tyrosine kinase signaling, which drives cell proliferation and survival.[1] Fgr is a key component of a macromolecular signaling complex, or "signalsome," which also includes the kinases RAF and LYN, and the adapter proteins SLP-76 and CBL.[5] This complex is implicated in the activation of downstream signaling cascades, including the MAPK pathway, which ultimately promotes leukemic cell growth.

By inhibiting Fgr, TL02-59 disrupts the signaling cascade originating from this signalsome, leading to growth arrest and the induction of apoptosis in AML cells.[1][5] Notably, the sensitivity of AML cells to TL02-59 strongly correlates with the expression levels of Fgr, Hck, and Lyn, and is independent of the mutational status of Flt3.[1][6]

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. ulab360.com [ulab360.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

TL02-59 Dihydrochloride: A Technical Guide to a Highly Selective Fgr Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog, a member of the Src family of non-receptor tyrosine kinases.[1][2][3][4] Fgr is predominantly expressed in myeloid hematopoietic cells and has been implicated in the pathogenesis of Acute Myeloid Leukemia (AML), making it a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of TL02-59, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity

TL02-59 demonstrates exceptional potency against Fgr kinase with a picomolar IC50 value. Its selectivity has been profiled against a panel of other kinases, highlighting its specificity.

| Kinase Target | IC50 (nM) | Notes |

| Fgr | 0.03 | Primary target; demonstrates picomolar potency.[2][3][4] |

| Lyn | 0.1 | Another Src-family kinase potently inhibited by TL02-59.[2][3][4] |

| Hck | 160 | Shows significantly lower potency compared to Fgr and Lyn.[2][3][4] |

In cell-based assays, TL02-59 potently inhibits Fgr autophosphorylation in TF-1 myeloid cells, with partial inhibition observed at 0.1-1 nM and complete inhibition at concentrations above 10 nM.[4] Inhibition of Hck, Lyn, and Flt3 in this cellular context occurs in the 100 to 1000 nM range.[4]

Fgr Signaling Pathway in AML

In the context of Acute Myeloid Leukemia, Fgr kinase is a key signaling node that promotes cell proliferation and survival. Its upstream activation can be triggered by various stimuli, including cytokine receptors and integrin signaling. Once activated, Fgr phosphorylates a range of downstream substrates, leading to the activation of multiple pro-leukemic pathways. TL02-59, by selectively inhibiting Fgr, effectively blocks these downstream signals.

Caption: Fgr signaling cascade in AML and the inhibitory action of TL02-59.

Experimental Workflow for TL02-59 Characterization

The characterization of a selective kinase inhibitor like TL02-59 follows a multi-step process, from initial screening to in vivo validation. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and therapeutic potential.

Caption: A typical experimental workflow for characterizing a selective kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Platform)

This protocol outlines a general procedure for determining the in vitro potency of TL02-59 against Fgr kinase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

-

Reagent Preparation :

-

Prepare a 2X working solution of the Fgr kinase in 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

Prepare a 4X working solution of ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for Fgr.

-

Prepare a 2X working solution of the appropriate Z'-LYTE™ peptide substrate for Src-family kinases in Kinase Buffer.

-

Prepare serial dilutions of TL02-59 in 100% DMSO, followed by a further dilution in Kinase Buffer to create 4X final concentrations.

-

-

Kinase Reaction :

-

In a 384-well plate, add 2.5 µL of the 4X TL02-59 dilutions or DMSO vehicle control.

-

Add 5 µL of the 2X Fgr kinase/peptide substrate mixture to each well.

-

Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

Development Reaction :

-

Add 5 µL of the Development Reagent to each well.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition :

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Calculate the emission ratio and determine the percent inhibition based on controls. IC50 values are then calculated using a suitable data analysis software.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Plating :

-

Seed AML cells (e.g., MV4-11) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Compound Treatment :

-

Treat cells with a range of concentrations of TL02-59 or DMSO vehicle control.

-

Incubate for 72 hours.

-

-

Assay Procedure :

-

Equilibrate the plate to room temperature for approximately 30 minutes.[7][8]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]

-

Add 100 µL of the CellTiter-Glo® Reagent to each well.[7][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

-

-

Data Acquisition :

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability relative to the DMSO-treated control cells.

-

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Cell Treatment :

-

Treat AML cells with TL02-59 at the desired concentrations for the desired time period (e.g., 24-48 hours).

-

Include a vehicle-treated control group.

-

-

Cell Staining :

-

Harvest 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).

-

Use excitation at 488 nm and detect FITC emission at ~530 nm and PI emission at >670 nm.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

In Vivo AML Xenograft Model

This protocol describes the establishment and use of a patient-derived or cell line-derived AML xenograft model to evaluate the in vivo efficacy of TL02-59.

-

Animal Model :

-

Use immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.

-

-

Cell Preparation and Injection :

-

Use a human AML cell line (e.g., MV4-11) or primary patient AML cells.

-

On the day of injection, resuspend 1-5 x 10⁶ viable AML cells in 100-200 µL of sterile PBS or other appropriate vehicle.

-

Inject the cells intravenously via the tail vein.

-

-

Compound Administration :

-

Allow the leukemia to engraft for a period of time (e.g., 2 weeks).

-

Administer this compound orally by gavage at the desired dose (e.g., 1 and 10 mg/kg) daily for the duration of the study (e.g., 3 weeks).[2]

-

Include a vehicle control group.

-

-

Monitoring of Engraftment :

-

Monitor the mice regularly for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).

-

Periodically collect peripheral blood via tail vein bleed to monitor the percentage of human AML cells.

-

Stain the blood cells with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45), as well as myeloid markers such as human CD33 and CD13.

-

Analyze by flow cytometry to determine the percentage of human leukemic cells.

-

-

Endpoint Analysis :

-

At the end of the study, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.

-

Prepare single-cell suspensions from these tissues.

-

Perform flow cytometry as described above to quantify the leukemic burden in each compartment.

-

Conclusion

This compound is a highly selective and potent inhibitor of Fgr kinase with significant preclinical activity against Acute Myeloid Leukemia. Its well-defined mechanism of action, oral bioavailability, and efficacy in in vivo models make it a promising candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating Fgr inhibition as a therapeutic strategy in AML and other relevant diseases.

References

- 1. The Role and Function of Fcγ Receptors on Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researcher-resources.acs.org [researcher-resources.acs.org]

- 3. ATP-site inhibitors induce unique conformations of the acute myeloid leukemia-associated Src-family kinase, Fgr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of TL02-59 Dihydrochloride in Leukemia Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro effects of TL02-59 dihydrochloride, a potent and selective Src-family kinase inhibitor, on various leukemia cell lines. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the compound's activity, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.

Executive Summary

This compound has demonstrated significant anti-leukemic activity in vitro, primarily against Acute Myeloid Leukemia (AML) cell lines. It is a highly potent inhibitor of the Src-family kinase Fgr, with additional activity against Lyn and Hck. The compound effectively suppresses the growth of AML cells, such as MV4-11 and MOLM-14, by inducing growth arrest and apoptosis.[1][2][3] Notably, its efficacy appears to be independent of the Flt3 mutational status, suggesting a broad potential applicability in AML treatment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.[2][3]

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC50 (nM) | Noteworthy Characteristics |

| MV4-11 | < 1 | FLT3-ITD positive |

| MOLM-14 | 6.6 | FLT3-ITD positive |

| THP-1 | > 3000 | MLL-AF9 translocation, NRAS mutation |

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation after 72 hours of treatment.[1]

Table 3: Effects of this compound on Fgr Autophosphorylation in TF-1 Cells

| Concentration (nM) | Inhibition of Fgr Autophosphorylation |

| 0.1 - 1 | Partial |

| > 10 | Complete |

Inhibition was assessed after 6 hours of treatment.[3][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Plating: Seed leukemia cells (e.g., MV4-11, MOLM-14, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Plate leukemia cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Fgr Autophosphorylation

-

Cell Lysis: Treat TF-1 cells with varying concentrations of this compound for 6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Fgr antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down Fgr.

-

SDS-PAGE and Transfer: Wash the beads and elute the protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Src family (Tyr416) to detect Fgr autophosphorylation. Subsequently, probe with a secondary antibody conjugated to HRP.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Fgr.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

Caption: Proposed signaling pathway of TL02-59 in leukemia cells.

Caption: General workflow for in vitro testing of TL02-59.

Conclusion

This compound is a promising pre-clinical candidate for the treatment of AML. Its potent and selective inhibition of Fgr kinase leads to significant anti-proliferative and pro-apoptotic effects in relevant leukemia cell line models. The data presented in this guide underscore the potential of TL02-59 as a targeted therapeutic agent. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

Apoptosis Induction by TL02-59 Dihydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the myeloid Src-family kinase, Fgr.[1] This technical guide details the mechanism of TL02-59-induced apoptosis in cancer cells, with a primary focus on Acute Myeloid Leukemia (AML). It provides a comprehensive overview of the quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of TL02-59.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Upregulation of tyrosine kinase signaling pathways is a common feature of AML.[1] The Src-family kinases (SFKs), particularly Fgr, Hck, and Lyn, are often overexpressed and constitutively active in AML cells, contributing to cell proliferation and survival.[2] this compound has emerged as a promising therapeutic candidate due to its high selectivity and potency against Fgr kinase.[1] In preclinical studies, TL02-59 has demonstrated the ability to inhibit the growth of AML cell lines and primary patient samples, and induce apoptosis.[1][3] This guide provides an in-depth analysis of the apoptotic effects of TL02-59 in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of this compound in cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of TL02-59

| Kinase Target | IC50 (nM) |

| Fgr | 0.03[1] |

| Lyn | 0.1[1] |

| Hck | 160[1] |

Table 2: In Vitro Growth Inhibition of AML Cell Lines by TL02-59 (72h treatment)

| Cell Line | Description | IC50 (nM) |

| MV4-11 | FLT3-ITD positive AML | < 1[2] |

| MOLM-14 | FLT3-ITD positive AML | 6.6[2] |

| THP-1 | MLL-AF9 translocation, NRAS mutation | > 3000[2] |

Table 3: In Vivo Efficacy of TL02-59 in a Mouse Xenograft Model of AML (MV4-11 cells)

| Treatment Group (Oral Administration, 3 weeks) | Effect on Spleen and Peripheral Blood | Effect on Bone Marrow |

| 1 mg/kg TL02-59 | 70% reduction in leukemic cells | 20% reduction in engraftment |

| 10 mg/kg TL02-59 | Complete eradication of leukemic cells[2] | 60% reduction in engraftment[2] |

| 10 mg/kg Sorafenib | Significant reduction in peripheral blood | No effect on engraftment |

| Vehicle Control | Heavy infiltration of leukemic cells | Heavy infiltration of leukemic cells |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of TL02-59-induced apoptosis.

Cell Culture

-

Cell Lines: MV4-11 and MOLM-14 (human AML cell lines) were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay (Caspase Activity Assay)

This protocol is based on a standard colorimetric caspase-3 assay, as specific details from the primary literature were not available.

-

Principle: This assay measures the activity of caspase-3, a key effector caspase in apoptosis, through the cleavage of a colorimetric substrate.

-

Procedure:

-

Seed MV4-11 or MOLM-14 cells in a 96-well plate.

-

Treat cells with 100 nM this compound or vehicle control (DMSO) for 72 hours.

-

Lyse the cells using a chilled cell lysis buffer.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) in a reaction buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

-

Cell viability can be independently measured using an MTT or CellTiter-Blue assay to normalize the caspase activity.

-

Western Blotting for Fgr Phosphorylation

This protocol outlines a general procedure for detecting the phosphorylation status of Fgr.

-

Principle: Western blotting is used to separate proteins by size and detect the presence of a specific protein and its post-translational modifications, such as phosphorylation, using specific antibodies.

-

Procedure:

-

Cell Lysis: Treat AML cells with TL02-59 at various concentrations (e.g., 0.1-1000 nM) for a specified time (e.g., 6 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Fgr (e.g., anti-phospho-Fgr Tyr412) overnight at 4°C. A separate blot should be incubated with an antibody for total Fgr as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of TL02-59-induced apoptosis in AML cells.

Experimental Workflow

Caption: General experimental workflow for evaluating TL02-59 efficacy.

Conclusion

This compound is a highly potent and selective Fgr inhibitor that effectively induces apoptosis in AML cells harboring constitutively active Src-family kinases. Its ability to eradicate leukemic cells in preclinical in vivo models highlights its significant therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research into the clinical development of TL02-59 for the treatment of AML and potentially other cancers characterized by aberrant Fgr signaling. Further investigation into the detailed molecular mechanisms downstream of Fgr inhibition will be crucial for optimizing its therapeutic application and identifying potential combination strategies.

References

- 1. SRC-Family Kinases in Acute Myeloid Leukaemia and Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src family kinases promote AML cell survival through activation of signal transducers and activators of transcription (STAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TL02-59 Dihydrochloride in Src-Family Kinase Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of TL02-59 dihydrochloride, a potent and selective Src-family kinase (SFK) inhibitor, in modulating key signaling pathways implicated in cancer, particularly Acute Myeloid Leukemia (AML). This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assays cited.

Introduction to this compound and Src-Family Kinases

Src-family kinases are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK signaling is a common feature in many human cancers, making them attractive targets for therapeutic intervention. In myeloid cells, the SFKs Fgr, Hck, and Lyn are key signaling components.

This compound is a novel, orally bioavailable small molecule inhibitor with high potency and selectivity for Fgr, a member of the Src-family kinases predominantly expressed in myeloid cells.[1] Its efficacy in suppressing AML cell growth in both in vitro and in vivo models highlights its potential as a lead compound for the development of targeted cancer therapies.[1][2]

Mechanism of Action and Kinase Selectivity

TL02-59 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of sensitive kinases. Kinome-wide screening and subsequent in vitro kinase assays have demonstrated its remarkable selectivity profile.

Kinome-wide Selectivity Profile

A KINOMEscan™ assay was performed to assess the interaction of TL02-59 with a panel of 456 kinases. The results revealed a narrow target specificity, with TL02-59 interacting with only 23 kinases at a concentration of 1 µM.[2] The majority of these targets belong to the tyrosine kinase family.

Potency against Src-Family and other AML-associated Kinases

Biochemical assays were conducted to determine the half-maximal inhibitory concentration (IC50) of TL02-59 against a panel of purified kinases. The data underscores the exceptional potency of TL02-59 against Fgr, with significantly lower activity against other related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound [2]

| Kinase Target | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

| Fes | 290 |

| Flt3-ITD | 440 |

| Syk | 470 |

| p38α (MAPK14) | 126 |

| Taok3 | 509 |

In Vitro Efficacy in Acute Myeloid Leukemia (AML)

The anti-leukemic activity of TL02-59 has been demonstrated in various AML cell lines, showing potent inhibition of cell proliferation and induction of apoptosis.

Inhibition of AML Cell Proliferation

The effect of TL02-59 on the growth of AML cell lines was assessed using a cell viability assay. The compound demonstrated potent growth-inhibitory effects, particularly in cell lines with activated tyrosine kinase signaling.

Table 2: Anti-proliferative Activity of TL02-59 in AML Cell Lines [2]

| Cell Line | Flt3 Status | IC50 (nM) |

| MV4-11 | ITD | 6.6 |

| MOLM-14 | ITD | 6.6 |

| THP-1 | Wild-Type | >3000 |

Induction of Apoptosis in AML Cells

Treatment with TL02-59 was shown to induce apoptosis in sensitive AML cell lines. This was quantified by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

In Vivo Efficacy in a Murine AML Xenograft Model

The therapeutic potential of TL02-59 was evaluated in a preclinical mouse xenograft model of AML, demonstrating its ability to suppress leukemic cell growth and prolong survival.

Study Design and Results

An MV4-11 AML cell xenograft model was established in immunocompromised mice. Following engraftment, mice were treated with TL02-59, and the impact on leukemic cell burden in the bone marrow, spleen, and peripheral blood was assessed.

Table 3: In Vivo Efficacy of TL02-59 in an AML Xenograft Model [2]

| Treatment Group | Dose (mg/kg) | Route | Schedule | Outcome |

| Vehicle Control | - | Oral | Daily | Progressive disease |

| TL02-59 | 1 | Oral | Daily | Reduced bone marrow and spleen engraftment by 20% and 50% respectively. Suppressed peripheral blood leukemia by 70%. |

| TL02-59 | 10 | Oral | Daily | Complete eradication of leukemic cells from the spleen and peripheral blood. Reduced bone marrow engraftment by 60%. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by TL02-59 and the workflows of the experimental protocols described in this guide.

References

The Discovery, Synthesis, and Preclinical Evaluation of TL02-59 Dihydrochloride: A Potent and Selective Fgr Kinase Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical evaluation of TL02-59 dihydrochloride, a novel and potent N-phenylbenzamide inhibitor of the Src-family kinase Fgr.[1][2][3][4] TL02-59 demonstrates high selectivity and picomolar potency against Fgr, a non-receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML).[1][3][4][5] This document provides a comprehensive overview of the compound's mechanism of action, quantitative efficacy, and detailed experimental protocols for its synthesis and biological characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[3][4] Constitutive activation of tyrosine kinase signaling pathways is a common feature of AML.[3][4][6][7] While mutations in the Flt3 receptor tyrosine kinase are prevalent, many AML cases, independent of Flt3 mutational status, exhibit overexpression of myeloid Src-family kinases, including Fgr, Hck, and Lyn.[3][5] This observation highlighted the potential of targeting these kinases as a therapeutic strategy. TL02-59 was identified as a potent inhibitor of AML cell growth through screening of N-phenylbenzamide analogs.[1] It is an orally active and selective inhibitor of the Fgr kinase, showing promise as a lead compound for the development of targeted therapies for AML patients overexpressing this kinase.[1][4][5]

Discovery and Synthesis of this compound

The discovery of TL02-59 stemmed from a screening of N-phenylbenzamide derivatives for their ability to inhibit the growth of the FLT3-ITD+ AML cell line, MV4-11.[1] While a detailed, step-by-step synthesis protocol for TL02-59 is not publicly available in the referenced literature, the general synthesis of N-phenylbenzamide derivatives involves the condensation of a substituted benzoic acid with a substituted aniline.[1][2][8]

General Synthetic Approach for N-Phenylbenzamide Derivatives:

A common method for synthesizing N-phenylbenzamides is through the reaction of a substituted benzoyl chloride with a substituted amine in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF).[8] Another approach involves the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activating reagent such as N-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between a carboxylic acid and an amine.[1]

The synthesis of TL02-59 would likely follow a multi-step pathway to construct the complex substituted N-phenylbenzamide core structure. The final product would then be converted to the dihydrochloride salt to improve its solubility and stability for pharmaceutical use.

Mechanism of Action and Signaling Pathway

TL02-59 is a potent and selective inhibitor of the Src-family kinase Fgr.[1][2][7][9][10][11] It also shows high potency against Lyn, another Src-family kinase, and moderate activity against Hck.[1][7][9][10][11] The inhibitory activity of TL02-59 is achieved by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[12] This inhibition of Fgr autophosphorylation occurs at nanomolar concentrations in myeloid cells.[1][11][13][14] The downstream signaling pathways affected by Fgr inhibition in AML include the mTORC1-S6K and focal adhesion kinase (Fak) pathways, both of which are linked to AML progression.[12]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition [1][7][9][10][11]

| Kinase | IC₅₀ (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

Table 2: In Vitro Anti-leukemic Activity [1]

| Cell Line | IC₅₀ (nM) |

| MV4-11 | <1 |

| MOLM-14 | 6.6 |

| THP-1 | >1000 |

Table 3: In Vivo Efficacy in AML Mouse Model (MV4-11 Xenograft) [1]

| Treatment Group | Dose (mg/kg) | Effect on Spleen and Peripheral Blood AML Cells |

| TL02-59 | 1 | 50% reduction in spleen, 70% reduction in peripheral blood |

| TL02-59 | 10 | Complete elimination |

| Sorafenib | 10 | No effect on spleen, significant reduction in peripheral blood |

Table 4: Pharmacokinetic Properties in Mice [1][7][11][14]

| Administration Route | Half-life (t₁/₂) |

| Intravenous (i.v.) | 5.7 hours |

| Oral (p.o.) | 6.5 hours |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assays

5.1.1. KINOMEscan™ Profiling

To determine the kinase selectivity of TL02-59, a KINOMEscan™ assay was performed. This is a competition-based binding assay.

-

Principle: Test compound is incubated with a panel of human kinases, each fused to a DNA tag. The kinase-compound interaction is measured by quantifying the amount of kinase that binds to an immobilized ligand.

-

Protocol:

-

TL02-59 was screened at a concentration of 1 µM against a panel of 456 kinases.[1]

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.

-

5.1.2. Z'-LYTE™ Kinase Assay

To determine the inhibitory potency (IC₅₀) of TL02-59 against specific kinases, the Z'-LYTE™ kinase assay was used.

-

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a synthetic peptide substrate by a kinase.

-

Protocol:

-

The assay is performed in a 384-well plate format.

-

The kinase, a FRET-labeled peptide substrate, and ATP are incubated with varying concentrations of TL02-59.

-

After the kinase reaction, a development reagent containing a site-specific protease is added. The protease cleaves the non-phosphorylated peptide, disrupting FRET.

-

The fluorescence is read at two wavelengths (coumarin and fluorescein emission), and the ratio is used to calculate the percentage of phosphorylation.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

5.2.1. Cell Viability Assay

The effect of TL02-59 on the proliferation of AML cell lines was determined using the CellTiter-Blue® Cell Viability Assay.

-

Principle: This is a fluorometric assay that measures the conversion of resazurin to the fluorescent resorufin by viable cells.

-

Protocol:

-

AML cell lines (MV4-11, MOLM-14, THP-1) were seeded in 96-well plates.[1]

-

Cells were treated with a range of concentrations of TL02-59 for 72 hours.[1]

-

The CellTiter-Blue® reagent was added to each well and incubated.

-

Fluorescence was measured to determine the number of viable cells.

-

IC₅₀ values were calculated from the dose-response curves.[1]

-

5.2.2. Apoptosis Assay

The induction of apoptosis by TL02-59 was measured by assessing caspase activity relative to cell viability.

-

Protocol:

-

AML cells were incubated with TL02-59 (100 nM) for 72 hours.[1]

-

Caspase-Glo® 3/7 Assay was used to measure caspase activity (luminescence).

-

Cell viability was measured in parallel using CellTiter-Glo® Luminescent Cell Viability Assay.

-

The ratio of caspase activity to cell viability was calculated to determine the level of apoptosis induction.[1]

-

In Vivo AML Mouse Model

5.3.1. Xenograft Model

An MV4-11 AML cell xenograft model in immunocompromised mice was used to evaluate the in vivo efficacy of TL02-59.[1][13]

-

Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[1][13]

-

Protocol:

-

MV4-11 cells were injected into the tail vein of NSG mice.[1]

-

After two weeks to allow for engraftment, mice were treated daily by oral gavage with TL02-59 (1 and 10 mg/kg) or vehicle control for three weeks.[1]

-

At the end of the treatment period, animals were sacrificed, and the presence of human AML cells (CD45+) in the bone marrow, spleen, and peripheral blood was quantified by flow cytometry.[1]

-

Fgr Autophosphorylation Assay

To confirm the target engagement of TL02-59 in cells, the inhibition of Fgr autophosphorylation was assessed.

-

Protocol:

-

TF-1 myeloid cells were transduced with a retrovirus to express Fgr.[1][13]

-

Cells were treated with a range of TL02-59 concentrations (0.1-1000 nM) for 6 hours.[1][11][13][14]

-

Fgr was immunoprecipitated from cell lysates using an anti-Fgr antibody.

-

The immunoprecipitates were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for the phosphorylated activation loop of Src-family kinases (pTyr416).[1][13]

-

Conclusion

This compound is a highly potent and selective inhibitor of the Src-family kinase Fgr, with significant preclinical activity against AML.[1][2][3][4] Its oral bioavailability and efficacy in a mouse xenograft model make it a promising candidate for further development as a targeted therapy for AML patients with Fgr overexpression, irrespective of their Flt3 mutational status.[1][4][5] The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of oncology and drug discovery.

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. Video: Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up [jove.com]

- 4. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. news-medical.net [news-medical.net]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. N-PHENYLBENZAMIDE SYNTHESIS BY NUCLEOPHILIC SUBSTITUTION WITH 1,3- DIPHENYLTHIOUREA [repository.unej.ac.id]

- 9. ulab360.com [ulab360.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]

- 12. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: TL02-59 Dihydrochloride Inhibition of Fgr, Lyn, and Hck Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of TL02-59 dihydrochloride against the Src-family kinases (SFKs) Fgr, Lyn, and Hck. It includes quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways.

Core Data: IC50 Values of this compound

This compound is a potent and selective inhibitor of the myeloid Src-family kinase Fgr.[1] Its inhibitory activity has been quantified against Fgr, Lyn, and Hck, revealing a high degree of selectivity for Fgr and Lyn.

| Kinase Target | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

Table 1: Inhibitory concentration (IC50) values of this compound against Fgr, Lyn, and Hck kinases.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like TL02-59 typically involves in vitro kinase assays. Two common and relevant methods are the Z'-LYTE™ Kinase Assay and the Immunoprecipitation-Based Kinase Assay.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. The assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Principle: A FRET peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the target kinase, it becomes resistant to cleavage by a development reagent protease. In the presence of an active kinase, the peptide remains intact, and FRET occurs. Conversely, in the absence of kinase activity (or in the presence of an inhibitor), the peptide is cleaved, disrupting FRET. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of a compound.

General Protocol:

-

Kinase Reaction: The target kinase (e.g., Fgr, Lyn, or Hck) is incubated with the FRET peptide substrate and ATP in a reaction buffer. The inhibitor (TL02-59) at various concentrations is included in this step.

-

Development: A site-specific protease (Development Reagent) is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate.

-

Detection: The fluorescence is measured at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein).

-

Data Analysis: The ratio of the two emission signals is calculated to determine the extent of phosphorylation. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Immunoprecipitation-Based Kinase Assay

This method is often used to assess the activity of a specific kinase from a cellular extract. It involves isolating the kinase of interest using a specific antibody before performing the kinase assay.

Principle: The target kinase is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated kinase is then incubated with a substrate and radioactively labeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radioactive phosphate group into the substrate is a measure of the kinase's activity. The presence of an inhibitor reduces this incorporation.

General Protocol:

-

Cell Lysis: Cells expressing the target kinase are lysed to release the cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target kinase (e.g., anti-Fgr). The antibody-kinase complex is then captured using Protein A/G beads.

-

Kinase Reaction: The immunoprecipitated kinase is washed and then incubated with a specific substrate, [γ-³²P]ATP, and the inhibitor (TL02-59) at various concentrations in a kinase reaction buffer.

-

Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Data Analysis: The intensity of the radioactive signal is quantified to determine the level of kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

In Vitro Kinase Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor using an in vitro kinase assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Fgr, Lyn, and Hck Signaling in Myeloid Cells

Fgr, Lyn, and Hck are key mediators in various signaling pathways in myeloid cells, including those initiated by immunoreceptors (e.g., Fcγ receptors) and integrins. These pathways are crucial for immune responses such as phagocytosis and oxidative burst.

Caption: Simplified Fgr, Lyn, and Hck signaling in myeloid cells.

Role of Src-Family Kinases in Acute Myeloid Leukemia (AML)

In the context of Acute Myeloid Leukemia (AML), particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, Src-family kinases like Fgr, Lyn, and Hck are implicated in the downstream signaling pathways that promote cell survival and proliferation.

Caption: Role of Fgr, Lyn, and Hck in FLT3-ITD AML signaling.

References

Methodological & Application

Application Notes and Protocols for TL02-59 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL02-59 dihydrochloride is a potent and selective, orally active inhibitor of the Src-family kinase, Fgr. It has demonstrated significant anti-leukemic activity, particularly in a pre-clinical setting for Acute Myelogenous Leukemia (AML). TL02-59 exhibits picomolar potency against Fgr and also inhibits Lyn and Hck at nanomolar concentrations. Its mechanism of action is independent of Flt3 mutations, making it a promising therapeutic candidate for AML cases that overexpress Fgr. This document provides detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

TL02-59 is an N-phenylbenzamide ATP-site inhibitor that demonstrates a narrow target specificity profile with high potency for the myeloid Src-family member Fgr. It potently suppresses the proliferation of AML cells by inhibiting Fgr kinase activity, leading to growth arrest and apoptosis. Studies have shown a strong correlation between the sensitivity of primary AML bone marrow samples to TL02-59 and the expression levels of Fgr, Hck, and Lyn. The inhibitory effect of TL02-59 on Fgr autophosphorylation has been observed at nanomolar concentrations in myeloid cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its growth inhibitory effects on different cell lines.

Table 1: Kinase Inhibitory Activity of TL02-59

| Target Kinase | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: Cellular Activity of TL02-59 in AML Cell Lines

| Cell Line | Description | Effect | Potency |

| MV4-11 | FLT3-ITD+ AML | Growth inhibition, Apoptosis induction | Single-digit nM |

| MOLM-14 | FLT3-ITD+ AML | Growth inhibition, Apoptosis induction | Not specified |

| THP-1 | MLL-AF9, NRAS mutant AML | No effect on proliferation at concentrations up to 1 µM | Slight growth suppression at 3 µM |

| TF-1 (CC-Fgr expressing) | Erythroleukemia | Inhibition of cell proliferation | IC50: 116 nM |

| TF-1 (CC-Hck expressing) | Erythroleukemia | Inhibition of cell proliferation | IC50: 308 nM |

Data compiled from studies on the selective inhibition of Fgr in AML.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines using a resazurin-based assay (e.g., CellTiter-Blue).

Materials:

-

This compound

-

AML cell lines (e.g., MV4-11, MOLM-14)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear-bottom black plates

-

CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

-

Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

-

DMSO (for stock solution)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Cell Seeding:

-

Culture AML cells to ~80% confluency.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 1000 nM.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Assessment:

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control).

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the TL02-59 concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

This compound

-

AML cell lines (e.g., MV4-11)

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 2 mL of complete medium in a 6-well plate.

-

Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the determined IC50) for 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use FITC signal (FL1) to detect Annexin V-positive cells (early apoptosis) and PI signal (FL2 or FL3) to detect late apoptotic and necrotic cells.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Protocol 3: Fgr Autophosphorylation Assay

This protocol is for assessing the inhibitory effect of TL02-59 on Fgr autophosphorylation in a cellular context.

Materials:

-

This compound

-

TF-1 myeloid cells transduced with Fgr retrovirus

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Fgr antibody

-

Anti-phospho-Src Family (Tyr416) antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture Fgr-expressing TF-1 cells.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 6 hours.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with an anti-Fgr antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Src Family (Tyr416) antibody to detect Fgr autophosphorylation.

-

Strip and re-probe the membrane with an anti-Fgr antibody to determine the total amount of immunoprecipitated Fgr.

-

-

Analysis:

-

Quantify the band intensities to determine the level of Fgr autophosphorylation relative to the total Fgr protein at each TL02-59 concentration.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by TL02-59 and a general experimental workflow for its evaluation.

Caption: TL02-59 inhibits Fgr kinase, blocking downstream signaling to suppress proliferation and induce apoptosis.

Caption: A general workflow for evaluating the in vitro effects of TL02-59 on cancer cell lines.

Preparation of TL02-59 Dihydrochloride Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of TL02-59 dihydrochloride stock solutions. TL02-59 is a potent and selective dual inhibitor of Fgr and Lyn, two members of the Src family of non-receptor tyrosine kinases.[1] It has demonstrated significant potential in preclinical studies for the treatment of Acute Myeloid Leukemia (AML).[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This guide outlines the necessary materials, a detailed step-by-step protocol, and important safety considerations.

Introduction to this compound

This compound is the salt form of TL02-59, an orally bioavailable small molecule inhibitor. It exhibits high potency against Fgr and Lyn kinases, with IC50 values of 0.03 nM and 0.1 nM, respectively.[2] It also inhibits Hck with an IC50 of 160 nM.[3] These kinases are known to be involved in the signaling pathways that drive the proliferation and survival of AML cells. The dihydrochloride salt form is often used to improve the solubility and stability of the compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 682.56 g/mol | [4] |

| Appearance | Solid | [3][5] |

| Solubility in DMSO | ≥ 100 mg/mL (Sparingly soluble to highly soluble, see protocol notes) | [2][3][5][6] |

| Storage of Solid | -20°C for up to 3 years | [3][6] |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [6][7] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, polypropylene or glass vials with screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.83 mg of the compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example: 10 mM x 1 mL x 682.56 g/mol / 1000 = 6.8256 mg

-

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM stock solution, if you weighed 6.83 mg of the compound, you would add 1 mL of DMSO.

-

Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (if necessary): this compound may require assistance to fully dissolve. If particulates are still visible, the following steps can be taken:

-

Warming: Gently warm the solution in a water bath or on a heating block set to 37°C for 5-10 minutes. Vortex the solution intermittently.

-

Sonication: Alternatively, or in combination with warming, sonicate the vial in a water bath sonicator for 5-10 minutes.[3]

-

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6][7]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Signaling Pathway Context

TL02-59 exerts its effects by inhibiting key kinases in signaling pathways crucial for the survival and proliferation of AML cells. The diagram below provides a simplified representation of the targeted pathway.

Safety and Handling Precautions

-

This compound is for research use only and should not be used in humans.

-

It is recommended to handle the compound in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Conclusion

This application note provides a detailed protocol for the preparation of this compound stock solutions, essential for researchers in the field of cancer biology and drug development. Adherence to this protocol will help ensure the consistency and reliability of experimental results. The provided diagrams offer a clear visual guide to the experimental workflow and the biological context of TL02-59's mechanism of action.

References

- 1. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. TL02-59 | Apoptosis | Hck | Src | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Optimal Concentration of TL02-59 Dihydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of TL02-59 dihydrochloride in various in vitro assays. TL02-59 is a potent and selective inhibitor of the Src-family kinase Fgr, demonstrating significant potential in suppressing the growth of Acute Myelogenous Leukemia (AML) cells.[1][2][3][4]

Introduction

This compound is an orally active small molecule inhibitor with high selectivity for Gardner-Rasheed feline sarcoma viral (v-fgr) oncogene homolog (Fgr), a non-receptor tyrosine kinase.[1][4] It also exhibits inhibitory activity against other Src-family kinases such as Lyn and Hck, though with varying potencies.[1][4] Understanding the optimal concentration of TL02-59 is critical for accurate and reproducible in vitro studies investigating its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays based on published literature.

Table 1: Inhibitory Activity (IC50) of this compound against Purified Kinases

| Kinase Target | IC50 (nM) |

| Fgr | 0.03 |

| Lyn | 0.1 |

| Hck | 160 |

Data compiled from multiple sources.[1][4]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Assay Type | Cell Line | Concentration Range (nM) | Effect |

| Fgr Autophosphorylation | TF-1 | 0.1 - 1 | Partial Inhibition |

| Fgr Autophosphorylation | TF-1 | > 10 | Complete Inhibition |

| Inhibition of Hck, Lyn, Flt3 | TF-1 | 100 - 1000 | Inhibition observed in this range |

| Growth Arrest/Apoptosis Induction | AML cell lines | Single-digit nM | Potent suppression of cell growth and apoptosis |

Data compiled from multiple sources.[1][2][4]

Signaling Pathway

TL02-59 primarily targets the Fgr kinase, a key component of signaling pathways implicated in AML. Inhibition of Fgr disrupts downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells. The simplified signaling pathway below illustrates the central role of Fgr and the point of intervention for TL02-59.

Caption: Fgr Signaling Pathway and TL02-59 Inhibition.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of TL02-59 on Fgr kinase activity.

Materials:

-

Recombinant human Fgr kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept below 1%. A suggested concentration range is 0.001 nM to 1000 nM.

-

In a 96-well plate, add 5 µL of the diluted TL02-59 or DMSO (vehicle control).

-

Add 5 µL of the Fgr kinase solution to each well.

-

Add 5 µL of the substrate solution to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Fgr.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the TL02-59 concentration.

Caption: In Vitro Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of TL02-59 on the metabolic activity of AML cell lines, which is an indicator of cell viability.

Materials:

-

AML cell lines (e.g., MOLM-14, TF-1)

-

Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom microplates

Procedure:

-

Culture AML cells to a sufficient density. For MOLM-14, a seeding density of approximately 1 x 10^4 cells per well is recommended.[5] For TF-1 cells, maintain cultures between 2-9 x 10^5 cells/ml.[6]

-

Seed the cells in a 96-well plate at the optimal density in 100 µL of complete culture medium.

-

Prepare a serial dilution of TL02-59 in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

-

Add 100 µL of the diluted TL02-59 or medium with DMSO (vehicle control) to the wells.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

References

- 1. ubigene.us [ubigene.us]

- 2. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]